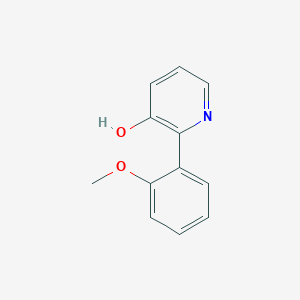
5-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine (5-FMPH-2-HOPY) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 5-FMPH-2-HOPY has been found to possess unique properties that make it suitable for various laboratory experiments, such as its ability to act as a substrate for various enzymes.
科学的研究の応用
5-FMPH-2-HOPY has a wide range of applications in scientific research. It has been used as a substrate for various enzymes, such as cytochrome P450 (CYP450) enzymes and cytochrome b5 (CYB5). It has also been used in the study of the metabolism of drugs and other organic compounds. Additionally, 5-FMPH-2-HOPY has been used in the study of the pharmacokinetics and pharmacodynamics of various drugs.
作用機序
The mechanism of action of 5-FMPH-2-HOPY is not fully understood. However, it is known that it acts as a substrate for various enzymes, such as CYP450 and CYB5. It is believed that these enzymes catalyze the oxidation of the compound, thereby producing various metabolites. These metabolites may then be further metabolized by other enzymes, resulting in the formation of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FMPH-2-HOPY are not fully understood. However, it is known that it can act as a substrate for various enzymes, such as CYP450 and CYB5. It is believed that these enzymes catalyze the oxidation of the compound, resulting in the formation of various metabolites. These metabolites may then be further metabolized by other enzymes, resulting in the formation of various compounds. Additionally, 5-FMPH-2-HOPY has been found to possess unique properties that make it suitable for various laboratory experiments, such as its ability to act as a substrate for various enzymes.
実験室実験の利点と制限
There are several advantages and limitations associated with using 5-FMPH-2-HOPY in laboratory experiments. One of the major advantages is its high efficiency, with a yield of up to 95%. Additionally, it is a relatively inexpensive compound, making it cost-effective for use in research. However, there are some limitations associated with its use. For example, it is not known how the compound will interact with other compounds in a given reaction, and it is not known how it will affect the metabolism of drugs and other organic compounds.
将来の方向性
There are several possible future directions for 5-FMPH-2-HOPY. One possible direction is to further explore its use as a substrate for various enzymes. Additionally, further research could be conducted to understand how it interacts with other compounds in a given reaction and how it affects the metabolism of drugs and other organic compounds. Additionally, further research could be conducted to understand the biochemical and physiological effects of 5-FMPH-2-HOPY and its potential applications in drug discovery and development. Finally, further research could be conducted to explore the potential applications of 5-FMPH-2-HOPY in other fields, such as agriculture and food science.
合成法
The synthesis of 5-FMPH-2-HOPY is achieved through a series of chemical reactions. First, the pyridine ring is reacted with 2-fluoro-4-methylphenol to form the 5-FMPH-2-HOPY intermediate. This intermediate is then reacted with sodium hydroxide to form the final product. The reaction is typically carried out in anhydrous conditions at a temperature of around 100°C. The reaction is highly efficient, with a yield of up to 95%.
特性
IUPAC Name |
5-(2-fluoro-4-methylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-2-4-10(11(13)6-8)9-3-5-12(15)14-7-9/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTDFYSKXFGQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CNC(=O)C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682624 |
Source


|
| Record name | 5-(2-Fluoro-4-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine | |
CAS RN |
1111109-68-2 |
Source


|
| Record name | 5-(2-Fluoro-4-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














